Impact of 4-Ethyl on Lipophilicity & MW
The 4-ethyl substitution in 2-(Chloromethyl)-4-ethylbenzo[d]oxazole confers distinct physicochemical properties compared to its non-ethylated counterpart, 2-(Chloromethyl)-1,3-benzoxazole. This is evidenced by differences in molecular weight and predicted lipophilicity .
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW = 195.64 g/mol; cLogP estimated to be higher due to additional ethyl group (specific value not found in sources) |
| Comparator Or Baseline | 2-(Chloromethyl)-1,3-benzoxazole (CAS 41014-43-1); MW = 167.59 g/mol |
| Quantified Difference | Molecular Weight Increase: 28.05 g/mol (corresponding to one ethyl group) |
| Conditions | Calculated/measured from molecular formula (C10H10ClNO vs C8H6ClNO) |
Why This Matters
The increased molecular weight and lipophilicity of the 4-ethyl analog can significantly influence solubility, membrane permeability, and metabolic stability of derived compounds, making it a preferred building block for optimizing pharmacokinetic properties in drug discovery.
